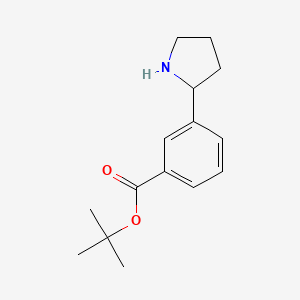

Tert-butyl 3-pyrrolidin-2-ylbenzoate

Description

Significance of Pyrrolidine (B122466) and Benzoate (B1203000) Moieties in Contemporary Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery and natural product synthesis. ontosight.ai Its non-planar, puckered conformation provides a three-dimensional architecture that allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. ontosight.ai This stereochemical complexity is a key reason why the pyrrolidine nucleus is a fundamental component of numerous pharmaceuticals and biologically active compounds. nih.gov The pyrrolidine moiety is found in a wide range of natural products, especially alkaloids, and is a core component of many FDA-approved drugs. ontosight.ai

Similarly, the benzoate moiety, an ester of benzoic acid, plays a vital role in organic chemistry. ontosight.ai Benzoic acid and its derivatives are important precursors for the industrial synthesis of a multitude of organic substances. ontosight.ai As a substituent, the benzoate group can influence the electronic properties and reactivity of a molecule. In the context of complex molecules, the aromatic ring of the benzoate can participate in various chemical transformations and provides a rigid linker for the attachment of other functional groups.

Strategic Importance of Tert-butyl Esters as Protecting Groups and Synthetic Handles for Tert-butyl 3-pyrrolidin-2-ylbenzoate

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. This is the role of a protecting group. The tert-butyl ester is a widely used protecting group for carboxylic acids due to its steric bulk and specific cleavage conditions.

The tert-butyl group provides significant steric hindrance, which makes the ester resistant to a wide range of nucleophilic and basic conditions under which other esters, such as methyl or ethyl esters, would be cleaved. This stability allows for a broad range of chemical transformations to be carried out on other parts of the molecule without affecting the protected carboxylic acid.

The deprotection of a tert-butyl ester is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.gov The mechanism involves the formation of a stable tert-butyl cation, which is then quenched by a nucleophile. This specific requirement for acidic cleavage provides an orthogonal deprotection strategy, meaning the tert-butyl ester can be removed without affecting other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenation-sensitive groups). This orthogonality is a critical aspect of modern synthetic strategy, enabling the efficient construction of highly functionalized molecules. In the context of this compound, the tert-butyl ester protects the benzoic acid moiety, allowing for selective modifications at the pyrrolidine ring's nitrogen atom or other positions.

Overview of Academic Research Trajectories for Complex Synthetic Intermediates like this compound

Complex synthetic intermediates like this compound are typically not the final target of research but rather crucial building blocks for the synthesis of more elaborate molecules with specific functions, particularly in the pharmaceutical industry. The academic research trajectory for such compounds generally follows a path from development of synthetic methodology to application in target-oriented synthesis.

Initial research often focuses on the efficient and stereoselective synthesis of the core scaffold. For 2-aryl-substituted pyrrolidines, a class to which this compound belongs, significant effort has been dedicated to developing catalytic asymmetric methods to control the stereochemistry at the C2 position of the pyrrolidine ring. nih.gov These methods are vital as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form.

Once a reliable synthetic route to the intermediate is established, research then explores its utility as a versatile building block. The functional groups on the molecule, such as the secondary amine of the pyrrolidine and the protected carboxylic acid of the benzoate, serve as handles for further chemical modification. For instance, the pyrrolidine nitrogen can be functionalized to introduce a wide variety of substituents, leading to the creation of a library of related compounds for structure-activity relationship (SAR) studies in drug discovery.

A key research paper in this area details the stereoselective synthesis of (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, which are structurally related to this compound. nih.gov In this work, intermediates containing the N-Boc protected pyrrolidine and a tert-butyl ester on the benzoic acid moiety are synthesized and characterized. The synthetic strategy involves a C(sp3)-H activation approach to construct the desired stereochemistry. nih.gov This research highlights the academic interest in these scaffolds for their potential application as ligands for ionotropic glutamate (B1630785) receptors, which are important targets in neuroscience. nih.gov The synthesis of these complex molecules relies on the strategic use of protecting groups, including tert-butyl esters, to achieve the desired chemical transformations in a controlled manner. nih.gov

Below is a table summarizing the characterization data for a closely related intermediate, demonstrating the type of analytical information generated in such research.

| Compound Name | Molecular Formula | LC-MS (m/z) [M+H]+ | Reference |

| tert-Butyl (2R,3R)-3-(3-(methoxycarbonyl)phenyl)-2-(quinolin-8-ylcarbamoyl)pyrrolidine-1-carboxylate | C32H35N3O5 | 569.26 | nih.gov |

This table presents data for a related compound to illustrate the type of characterization performed in this area of research.

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

tert-butyl 3-pyrrolidin-2-ylbenzoate |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-7-4-6-11(10-12)13-8-5-9-16-13/h4,6-7,10,13,16H,5,8-9H2,1-3H3 |

InChI Key |

DVLYZSLUWOJPAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)C2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 3 Pyrrolidin 2 Ylbenzoate and Analogues

Retrosynthetic Analysis of Tert-butyl 3-pyrrolidin-2-ylbenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com This process helps in designing a logical synthetic pathway.

Disconnection Strategies for the Pyrrolidine (B122466) Ring System

The central feature of the target molecule is the 2-substituted pyrrolidine ring. A primary disconnection strategy involves breaking the carbon-carbon bond that links the pyrrolidine ring to the aromatic benzoate (B1203000) system. This disconnection leads to a pyrrolidine synthon (positively or negatively charged at the 2-position) and a corresponding phenyl synthon.

A more fundamental approach involves the disassembly of the pyrrolidine ring itself. This can be achieved through the disconnection of one or more carbon-nitrogen bonds. Such a strategy leads back to acyclic precursors, which can then be cyclized to form the desired five-membered ring. For instance, an intramolecular nucleophilic substitution, where an amine attacks a terminal leaving group (e.g., a halide) on an alkyl chain, is a common method for forming pyrrolidine rings. nih.gov This retrosynthetic path suggests a linear precursor containing both the amine functionality and a suitable electrophilic site.

Disconnection Strategies for the Benzoate Ester Linkage

The most straightforward disconnection for the benzoate portion of the molecule is at the ester linkage. This is a classic Functional Group Interconversion (FGI) approach. amazonaws.com The disconnection of the acyl-oxygen bond of the tert-butyl ester leads to two precursor molecules: 3-(pyrrolidin-2-yl)benzoic acid and isobutylene (B52900) (or its equivalent, tert-butanol). This suggests that a final esterification step could be a viable route to the target molecule. Given the steric hindrance of the tert-butyl group, this step requires specialized protocols beyond simple Fischer esterification. researchgate.net

Direct Synthesis Routes to this compound

Direct synthesis involves the construction of the target molecule from precursor materials in a forward-synthetic manner, as guided by the retrosynthetic analysis.

Esterification Protocols Employing Tert-butanol (B103910) and Benzoic Acid Derivatives

The formation of tert-butyl esters from carboxylic acids and tert-butanol is a challenging transformation due to the steric bulk of the alcohol and the propensity for elimination reactions under acidic conditions. researchgate.net Direct acid-catalyzed esterification is often low-yielding. Therefore, alternative methods are employed. A key precursor for this step is 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid, where the pyrrolidine nitrogen is protected with a Boc group. bldpharm.com

Several effective protocols for the synthesis of tert-butyl esters have been developed:

Reaction with Isobutylene: The carboxylic acid can be treated with an excess of isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This method takes advantage of the electrophilic addition of a proton to isobutylene to form the stable tert-butyl carbocation, which is then trapped by the carboxylate. researchgate.net

Use of Activating Agents: Reagents like N,N-dimethylformamide di-tert-butyl acetal (B89532) can react with a carboxylic acid upon heating to cleanly provide the corresponding tert-butyl ester. researchgate.net

Trichloroacetimidate Method: The reaction of the carboxylic acid with tert-butyl 2,2,2-trichloroacetimidate under mild acidic conditions provides an efficient route to the desired ester. nih.gov

| Method | Key Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Isobutylene Reaction | Isobutylene, H₂SO₄ (cat.) | Dichloromethane (B109758), pressure vessel | Effective for acid-stable substrates; requires handling of a flammable gas. researchgate.net |

| DMF Di-tert-butyl Acetal | N,N-dimethylformamide di-tert-butyl acetal | Reflux in a suitable solvent (e.g., toluene) | Clean reaction with volatile byproducts. researchgate.net |

| Trichloroacetimidate Method | tert-Butyl 2,2,2-trichloroacetimidate, BF₃·OEt₂ (cat.) | Anhydrous, non-polar solvent | Works under very mild conditions, suitable for sensitive substrates. nih.gov |

Coupling Reactions for Aromatic Ring Formation or Functionalization

The formation of the C-C bond between the pyrrolidine and the aromatic ring is a key step in synthesizing the carbon skeleton. Modern cross-coupling reactions are well-suited for this purpose.

Palladium-Catalyzed C-H Activation: A powerful strategy involves the direct arylation of a protected proline derivative. nih.gov For instance, N-Boc-proline can be coupled with an aryl halide (e.g., 3-iodobenzoic acid derivative) in the presence of a palladium catalyst. This method forms the C-C bond directly by activating a C-H bond on the proline ring, offering high atom economy.

Suzuki and other Cross-Coupling Reactions: While not explicitly detailed for this specific molecule, Suzuki, Stille, or Negishi coupling reactions are standard methods for forming aryl-heteroaryl bonds. These would involve reacting a 2-metalated (e.g., boronic acid or stannane) pyrrolidine derivative with a 3-halobenzoate ester, or the reverse combination. The choice of protecting group on the pyrrolidine nitrogen is critical to prevent catalyst poisoning.

Stereoselective Synthesis of Pyrrolidine-Containing Benzoates

The C2 position of the pyrrolidine ring in this compound is a chiral center, making stereoselective synthesis a critical aspect for potential applications. The primary strategies to achieve enantiopure or enantioenriched products are chiral pool synthesis and asymmetric catalysis.

Chiral Pool Synthesis: This is one of the most common approaches for synthesizing pyrrolidine-containing drugs and complex molecules. nih.gov It utilizes readily available, inexpensive, and enantiomerically pure starting materials, such as the amino acids L-proline or D-proline. The inherent stereochemistry of the starting material is carried through the synthetic sequence to the final product. Modifications to the proline ring, such as the introduction of the 3-benzoate group, are performed while preserving the stereocenter at C2.

Asymmetric Catalysis: This approach creates the chiral center during the synthesis using a chiral catalyst. For pyrrolidines, methods include:

Asymmetric Hydrogenation: The reduction of substituted pyrrole (B145914) precursors using a chiral catalyst (often based on rhodium or ruthenium) can produce highly enantioenriched pyrrolidines. researchgate.netnih.gov

Biocatalysis: Enzymes offer unparalleled stereoselectivity. Transaminases, for example, can convert a prochiral ω-chloroketone into a chiral ω-chloroamine with very high enantiomeric excess. nih.govacs.org This intermediate then undergoes spontaneous intramolecular cyclization to yield the 2-substituted pyrrolidine. The use of different transaminase variants can provide access to either the (R)- or (S)-enantiomer of the product. nih.govacs.org

| Strategy | Key Features | Typical Starting Materials | Advantages |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes existing stereocenters. | L-proline, D-proline, 4-Hydroxyproline. nih.gov | Predictable stereochemical outcome, readily available starting materials. |

| Asymmetric Hydrogenation | Creates stereocenters via catalytic reduction. | Substituted pyrroles or pyrrolines. researchgate.net | High efficiency and potential for creating multiple stereocenters. |

| Biocatalysis (Transaminases) | Enzyme-catalyzed asymmetric amination. | ω-chloroketones. nih.govacs.org | Exceptional enantioselectivity (>99% ee), access to both enantiomers, mild reaction conditions. |

Enantioselective Approaches to Pyrrolidine Ring Formation

The asymmetric synthesis of the 2-substituted pyrrolidine core is a critical step in obtaining enantiomerically pure this compound. Biocatalysis has emerged as a powerful tool for establishing the desired stereochemistry at the C2 position of the pyrrolidine ring.

One notable enantioselective approach involves the use of transaminases for the asymmetric synthesis of 2-arylpyrrolidines from ω-chloroketones. This method offers access to both enantiomers of the product with high enantiomeric excess (ee), often exceeding 95%. The choice of the specific transaminase enzyme dictates the resulting stereochemistry, providing a complementary route to either the (R)- or (S)-enantiomer. The process typically involves the reaction of a suitable ω-chloroketone with an amine donor, such as isopropylamine, in the presence of the transaminase and the cofactor pyridoxal-5'-phosphate (PLP). The resulting chiral amine undergoes spontaneous intramolecular cyclization to afford the desired 2-arylpyrrolidine. While this method has been demonstrated for a range of 2-arylpyrrolidines, its application to substrates bearing a meta-substituted tert-butyl benzoate group would be a logical extension for the synthesis of the target molecule.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| ATA-117-Rd6 | 4-chloro-1-(phenyl)butan-1-one | (R)-2-phenylpyrrolidine | >99.5% |

| PjSTA-R6-8 | 4-chloro-1-(phenyl)butan-1-one | (S)-2-phenylpyrrolidine | >99.5% |

| ATA-117-Rd6 | 4-chloro-1-(4-methoxyphenyl)butan-1-one | (R)-2-(4-methoxyphenyl)pyrrolidine | 98% |

| PjSTA-R6-8 | 4-chloro-1-(4-methoxyphenyl)butan-1-one | (S)-2-(4-methoxyphenyl)pyrrolidine | 99% |

Diastereoselective Control in the Synthesis of this compound Precursors

Achieving the desired relative stereochemistry between the substituents at the C2 and C3 positions of the pyrrolidine ring is a significant challenge in the synthesis of this compound. Diastereoselective multicomponent reactions have proven effective in constructing highly substituted pyrrolidines with excellent stereocontrol. nih.gov

A notable strategy involves a TiCl₄-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This one-pot operation can construct up to three contiguous stereogenic centers with high diastereoselectivity. nih.gov The reaction proceeds through a presumed Lewis acid-catalyzed intramolecular rearrangement, leading to the formation of the pyrrolidine ring. nih.gov By carefully selecting the starting materials and reaction conditions, it is possible to control the stereochemical outcome of the cyclization. This approach offers a pathway to cis-2,3-disubstituted pyrrolidines, which are valuable precursors for the target compound. researchgate.net

Another powerful method for diastereoselective synthesis involves the addition of silyl-substituted organolithium compounds to chiral sulfinimines derived from 4-bromo-butanal. acs.org This sequence, followed by intramolecular cyclization, yields N-protected pyrrolidines with high diastereoselectivity (dr >97.5:2.5). acs.org The chiral sulfinyl group acts as an effective auxiliary to control the stereochemistry of the addition and subsequent cyclization. acs.org

Advanced Synthetic Strategies for the Pyrrolidine-Benzoate Framework

Modern synthetic chemistry offers a variety of advanced strategies for the construction of complex molecules like this compound. These methods often provide more direct and efficient routes to the target scaffold.

Direct functionalization of C(sp³)-H bonds has become a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to molecule construction. nih.gov In the context of pyrrolidine synthesis, palladium-catalyzed C(sp³)-H arylation has been successfully employed to introduce aryl groups at the α-position of N-Boc-protected pyrrolidine. This methodology typically involves the reaction of N-Boc-pyrrolidine with an aryl halide in the presence of a palladium catalyst and a suitable ligand. The reaction proceeds via a directed C-H activation, where the Boc-directing group facilitates the regioselective functionalization of the C2 position. The development of chiral ligands for this transformation has enabled enantioselective C-H arylation, providing access to enantioenriched 2-arylpyrrolidines. While this method has been primarily demonstrated for the introduction of aryl groups, its adaptation for the coupling of a 3-halobenzoate derivative would provide a direct route to the this compound framework.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For the synthesis of this compound, a palladium-catalyzed hydroarylation of a pyrroline (B1223166) precursor represents a plausible and efficient strategy. researchgate.netnih.govnih.gov This approach would involve the coupling of a suitably protected pyrroline with a tert-butyl 3-halobenzoate in the presence of a palladium catalyst. researchgate.netnih.govnih.gov The reaction would proceed through the formation of an arylpalladium intermediate, which then undergoes migratory insertion with the pyrroline double bond, followed by a reductive elimination to afford the desired 3-arylpyrrolidine product. researchgate.netnih.govnih.gov This method has been shown to be effective for the synthesis of a broad scope of 3-aryl pyrrolidines. researchgate.netnih.govnih.gov

Another relevant palladium-catalyzed method is the carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which yields N-aryl-2-allyl pyrrolidines. While this specific reaction produces an allyl substituent, the underlying principle of palladium-catalyzed intramolecular C-N bond formation is applicable to the synthesis of the pyrrolidine ring.

Reductive cyclization of γ-nitro ketones or γ-nitroesters is a well-established and reliable method for the construction of the pyrrolidine ring. nih.gov This approach involves the Michael addition of a nitroalkane to an α,β-unsaturated carbonyl compound to generate the γ-nitro ketone or ester precursor. nih.gov Subsequent reduction of the nitro group, often using catalytic hydrogenation (e.g., with Pd/C or Raney nickel) or other reducing agents (e.g., Fe/HCl), leads to the formation of an in situ amine, which then undergoes intramolecular cyclization to form the pyrrolidine ring. researchgate.netchemrxiv.orgchemrxiv.org The diastereoselectivity of this process can often be controlled by the reaction conditions and the nature of the substituents. researchgate.netchemrxiv.orgchemrxiv.org

Organometallic approaches also provide a versatile entry to the pyrrolidine scaffold. For instance, the addition of organometallic reagents to cyclic nitrones, followed by further transformations, can lead to the formation of highly substituted pyrrolidines. This strategy allows for the introduction of a wide range of substituents with good stereocontrol.

Protecting Group Strategies for the this compound Scaffold

The synthesis of a bifunctional molecule like this compound necessitates a careful selection of protecting groups for the pyrrolidine nitrogen and the benzoate carboxylic acid. jocpr.com An orthogonal protecting group strategy is often employed to allow for the selective deprotection of one functional group in the presence of the other. jocpr.com

For the pyrrolidine nitrogen, the tert-butoxycarbonyl (Boc) group is a common and effective choice. researchgate.net It is readily introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions, including those involving organometallic reagents and many oxidizing and reducing agents. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. researchgate.net

Introduction and Removal of the Tert-butyl Ester Group

The tert-butyl ester is a commonly employed protecting group for carboxylic acids due to its stability under a range of conditions and its susceptibility to cleavage under specific acidic environments.

Introduction of the Tert-butyl Ester Group:

The tert-butyl ester can be introduced onto a benzoic acid derivative through several methods. A common approach involves the reaction of the carboxylic acid with isobutylene in the presence of a strong acid catalyst. Another effective method is the use of tert-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid like boron trifluoride etherate. For amino acids, treatment with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) can directly yield tert-butyl esters with a free amino group nih.gov.

Removal of the Tert-butyl Ester Group:

The cleavage of the tert-butyl ester is typically achieved under acidic conditions, which proceed via a mechanism involving the formation of a stable tert-butyl cation. Trifluoroacetic acid (TFA) is a frequently used reagent for this purpose, often in a solvent like dichloromethane (DCM) nih.gov. The reaction is generally rapid and efficient at room temperature.

Aqueous phosphoric acid is presented as an environmentally benign alternative for the deprotection of tert-butyl esters nih.gov. Additionally, Lewis acids such as zinc bromide have been shown to selectively cleave tert-butyl esters in the presence of other acid-sensitive groups under specific conditions google.com.

Table 1: Selected Reagents for the Deprotection of Tert-butyl Esters

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Common and efficient method. |

| Aqueous Phosphoric Acid | - | An environmentally friendly option. |

| Zinc Bromide (ZnBr₂) | DCM | Can offer selectivity in the presence of other acid-labile groups. |

| Sulfuric Acid in tBuOAc | tBuOAc | Can be used for selective deprotection. |

| Methanesulfonic Acid | tBuOAc:CH₂Cl₂ | Another option for selective cleavage. |

Amine Protection Strategies for the Pyrrolidine Moiety

Protecting the secondary amine of the pyrrolidine ring is crucial to prevent unwanted side reactions during the synthesis of this compound and its analogues. The choice of the protecting group is dictated by its stability to the reaction conditions employed in subsequent steps and the ease of its selective removal.

Tert-butoxycarbonyl (Boc) Group:

The Boc group is one of the most widely used protecting groups for amines due to its stability to a broad range of reagents and its facile removal under acidic conditions mdpi.com. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

The deprotection of the N-Boc group is commonly achieved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) nih.gov. The mechanism involves the protonation of the carbamate (B1207046) followed by the elimination of isobutylene and carbon dioxide. Notably, the conditions for N-Boc deprotection often overlap with those for tert-butyl ester cleavage, which requires careful consideration for selective deprotection. However, selective removal of the N-Boc group in the presence of a tert-butyl ester has been achieved using reagents like methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane researchgate.net.

Benzyloxycarbonyl (Cbz) Group:

The benzyloxycarbonyl (Cbz or Z) group is another valuable protecting group for amines. It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and a base whiterose.ac.uk. The Cbz group is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) researchgate.netresearchgate.net. This orthogonality to the acid-labile tert-butyl ester makes the Cbz group an excellent choice in syntheses where the ester must remain intact during amine deprotection.

Benzyl (Bn) Group:

The benzyl (Bn) group can also be used to protect the pyrrolidine nitrogen. It is typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base researchgate.net. Similar to the Cbz group, the benzyl group is cleaved by catalytic hydrogenolysis researchgate.net. This method of deprotection is mild and highly selective, leaving acid-sensitive groups like tert-butyl esters unaffected.

Table 2: Common Amine Protecting Groups for Pyrrolidine and Their Deprotection Methods

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Method | Orthogonality to t-Butyl Ester |

|---|---|---|---|---|

| Tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA) | Low (similar conditions for removal) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | High (deprotection conditions are different) |

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂, Pd/C) | High (deprotection conditions are different) |

Structural Elucidation and Conformational Analysis of Tert Butyl 3 Pyrrolidin 2 Ylbenzoate

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure of Tert-butyl 3-pyrrolidin-2-ylbenzoate. Nuclear Magnetic Resonance (NMR) provides a detailed map of the atomic connectivity and spatial arrangement in solution, while Infrared (IR) and Raman spectroscopy reveal the characteristic vibrational modes of its functional groups.

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the complex stereochemical and conformational properties of this compound in solution. researchgate.net While one-dimensional spectra provide initial information, two-dimensional (2D) techniques are required for a complete structural characterization. longdom.org

¹H and ¹³C NMR Spectral Assignments: The chemical shifts in the ¹H and ¹³C NMR spectra are dictated by the electronic environment of each nucleus. The aromatic protons of the benzoate (B1203000) ring are expected to appear in the downfield region (δ 7.0-8.0 ppm), while the protons of the pyrrolidine (B122466) ring and the tert-butyl group will resonate in the upfield aliphatic region. The nine equivalent protons of the tert-butyl group give rise to a characteristically intense singlet.

2D NMR experiments are crucial for definitive assignments:

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of connected protons within the pyrrolidine ring and the aromatic system. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for connecting the pyrrolidine ring to the benzoate moiety and identifying the quaternary carbons.

Stereochemical Assignment and Conformational Dynamics: The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. nih.govresearchgate.net The stereochemistry at the C2 position significantly influences the ring's preferred conformation.

NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for determining the through-space proximity of protons. NOE correlations between protons on the pyrrolidine ring and the benzoate ring can establish their relative orientation. This helps to define the preferred rotamer around the C-C bond connecting the two rings. researchgate.net

J-Coupling Analysis: The magnitude of the vicinal coupling constants (³JHH) between protons on the pyrrolidine ring provides quantitative information about the dihedral angles between them, which can be used to deduce the ring's pucker. researchgate.net

Variable-Temperature (VT) NMR: The pyrrolidine ring often undergoes rapid conformational exchange between different puckered states in solution. nih.govnih.gov VT-NMR studies can reveal the thermodynamics of these dynamic processes. copernicus.org Broadening or coalescence of signals at different temperatures can indicate hindered rotation or ring-flipping on the NMR timescale, allowing for the calculation of rotational energy barriers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (¹H with...) |

|---|---|---|---|

| Pyrrolidine N-H | 1.5 - 2.5 (broad s) | - | H2, H5 |

| Pyrrolidine H2 | 4.0 - 4.5 (t) | 60 - 65 | H3, Aromatic H |

| Pyrrolidine H3 | 1.8 - 2.2 (m) | 30 - 35 | H2, H4 |

| Pyrrolidine H4 | 1.7 - 2.1 (m) | 25 - 30 | H3, H5 |

| Pyrrolidine H5 | 3.0 - 3.5 (m) | 45 - 50 | H4, N-H |

| Aromatic H | 7.2 - 8.0 (m) | 125 - 135 | H2, Other Aromatic H |

| Ester C=O | - | 165 - 170 | Aromatic H, t-Butyl H |

| tert-Butyl C(CH₃)₃ | - | 80 - 85 | t-Butyl H |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing a molecular fingerprint.

For this compound, key functional groups give rise to characteristic bands:

Ester Group: The most prominent feature in the IR spectrum is the strong C=O stretching vibration of the tert-butyl ester, expected around 1710-1730 cm⁻¹. The C-O stretching vibrations will appear in the 1150-1300 cm⁻¹ region.

Pyrrolidine Ring: The N-H stretching vibration of the secondary amine typically appears as a moderate band in the 3300-3500 cm⁻¹ region. The N-H bending vibration is found around 1500-1600 cm⁻¹. C-N stretching vibrations are usually weaker and located in the 1000-1200 cm⁻¹ range.

Aromatic Ring: C-H stretching vibrations for the benzene (B151609) ring are observed just above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

Aliphatic Groups: C-H stretching vibrations for the pyrrolidine and tert-butyl groups occur just below 3000 cm⁻¹. The symmetric and asymmetric bending modes of the methyl groups in the tert-butyl moiety are expected around 1365 cm⁻¹ and 1390 cm⁻¹, respectively. researchgate.net

Raman spectroscopy is particularly useful for observing symmetric, non-polar vibrations, which may be weak in the IR spectrum, such as the breathing modes of the aromatic ring. nih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 | Medium | Weak |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Strong | Strong |

| C=O (Ester) | Stretch | 1710 - 1730 | Very Strong | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-H (t-Butyl) | Bend (asymmetric/symmetric) | ~1365, ~1390 | Medium | Medium |

| C-O (Ester) | Stretch | 1150 - 1300 | Strong | Medium |

X-ray Crystallography of this compound and Related Compounds

X-ray crystallography provides the most precise information about the molecular structure in the solid state, revealing exact bond lengths, bond angles, and the conformation of the molecule as it is packed within a crystal lattice. While a specific crystal structure for this compound is not publicly available, analysis of related compounds allows for a detailed prediction of its solid-state characteristics. researchgate.netsemnan.ac.ir

In the solid state, the molecule is expected to adopt a single, low-energy conformation. The conformation of the five-membered pyrrolidine ring would likely be a puckered Cγ-endo or Cγ-exo "envelope" conformation, where one atom is out of the plane of the other four, or a "twist" conformation. nih.gov The specific pucker is influenced by the steric demands of the substituents. The bulky tert-butyl benzoate group at the C2 position would adopt a pseudo-equatorial orientation to minimize steric strain. The relative orientation of the benzoate ring with respect to the pyrrolidine ring would be fixed, defined by a specific torsion angle that minimizes steric clashes while potentially allowing for intramolecular interactions.

The arrangement of molecules in the crystal, or crystal packing, is governed by a network of intermolecular interactions. ias.ac.in The nature and strength of these interactions dictate the physical properties of the solid. mdpi.com

For this compound, the following interactions are expected to be significant:

Hydrogen Bonding: The most influential directional interaction would be the hydrogen bond formed between the pyrrolidine N-H group (as the donor) and the carbonyl oxygen of the ester group (as the acceptor) of an adjacent molecule. This interaction is highly likely to direct the primary packing motif, potentially forming chains or dimeric structures.

C-H···O Interactions: Weaker hydrogen bonds involving acidic C-H bonds (e.g., from the aromatic ring or the C2 position of the pyrrolidine) and the ester oxygen atom can further stabilize the crystal lattice. semanticscholar.org

The interplay of these forces—a strong, directional hydrogen bond complemented by numerous weaker, non-directional van der Waals interactions—would define the final three-dimensional crystal structure. nih.gov

Solution-Phase Conformational Studies

While X-ray crystallography reveals a static picture, the conformation of this compound in solution is dynamic. The molecule exists as an equilibrium of interconverting conformers, and the energy barrier between these states is typically low enough to allow for rapid exchange at room temperature. researchgate.net

The primary sources of conformational flexibility are:

Pyrrolidine Ring Puckering: The five-membered ring undergoes a process called pseudorotation, where it rapidly interconverts between various envelope and twist conformations. researchgate.net NMR studies on similar 2-arylpyrrolidines have shown that an equilibrium between Cγ-endo and Cγ-exo puckers is common, with the position of the equilibrium influenced by the solvent and substituents. nih.gov

Rotation about the C2-Aryl Bond: There is rotational freedom around the single bond connecting the pyrrolidine ring to the benzoate group. This rotation leads to different spatial arrangements (rotamers) of the two rings relative to each other. While steric hindrance from the bulky tert-butyl ester may create a preference for certain rotamers, multiple conformations are likely populated in solution.

These dynamic equilibria can be studied using advanced NMR techniques. The observation of averaged signals in the NMR spectrum at room temperature often indicates fast exchange between conformers. By lowering the temperature, it may be possible to slow this exchange enough to observe distinct signals for individual conformers, allowing for the characterization of each state and the determination of the thermodynamic parameters (ΔG, ΔH, ΔS) for the equilibrium. copernicus.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Captopril |

| Avanafil |

| Elbasvir |

| Grazoprevir |

| Anisomycin |

| Cefiderocol |

| Raclopride |

| Alpelisib |

| Asunaprevir |

| Sulpiride |

| Gemifloxacin |

| Nicotine |

| Preussin |

| Hygrine |

| Ruspolinone |

| Cuscohygrine |

| Atropine |

| Cocaine |

Dynamic NMR Techniques for Rotational Barriers and Conformational Equilibria

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating the kinetics of conformational changes in molecules that occur on the NMR timescale. nih.govmontana.edu For this compound, the primary dynamic process of interest is the restricted rotation around the C(aryl)-C(pyrrolidine) single bond. This rotation is expected to be hindered due to steric interactions between the ortho-substituent on the benzene ring and the pyrrolidine ring, as well as the bulky tert-butyl group.

At room temperature, this rotation may be rapid, resulting in a time-averaged NMR spectrum. However, as the temperature is lowered, the rate of rotation decreases. When the rate of interconversion between different rotational isomers (rotamers) becomes slow enough on the NMR timescale, separate signals for each distinct conformer can be observed. By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to determine the thermodynamic and kinetic parameters for the rotational process.

Key parameters obtained from DNMR studies include the coalescence temperature (Tc), which is the temperature at which the signals for the interconverting species merge, and the free energy of activation (ΔG‡) for the rotational barrier. nih.gov These values provide a quantitative measure of the steric hindrance and the stability of the different conformers. While specific experimental data for this compound is not publicly available, data from structurally analogous compounds featuring restricted rotation around an aryl-nitrogen or similar single bond highlight the expected range for these parameters. For instance, studies on N-benzhydrylformamides and γ-spiroiminolactones show significant rotational barriers. nih.govresearchgate.net

Below is a representative table of data from analogous compounds, illustrating the typical values obtained from Dynamic NMR studies of hindered rotation.

| Compound Class | Rotating Bond | Coalescence Temp. (Tc) [K] | Rate Constant (k) [s⁻¹] at Tc | Rotational Barrier (ΔG‡) [kJ/mol] |

| γ-Spiroiminolactone | Aryl-Nitrogen | 218 | 109.9 | 44.4 |

| γ-Spiroiminolactone | Aryl-Nitrogen | Not Reported | 111.0 | 45.3 |

| N-Benzhydrylformamide | Formyl-Nitrogen | 383 | Not Reported | 81.6 |

This table presents data from structurally related compounds to illustrate the application of Dynamic NMR in determining rotational barriers and is not experimental data for this compound.

Circular Dichroism for Chiral Analogues

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. The resulting CD spectrum provides information about the absolute configuration and the preferred conformations of the molecule in solution.

In this compound, the benzoate group acts as the primary chromophore. The chiral center at the C2 position of the pyrrolidine ring induces a chiral environment around this chromophore. As a result, electronic transitions within the benzoate ring will give rise to characteristic positive or negative signals in the CD spectrum, known as Cotton effects.

The sign and magnitude of these Cotton effects are highly sensitive to the spatial relationship between the chromophore and the chiral center. nih.gov Therefore, CD spectroscopy can be used to probe the conformational preferences of the pyrrolidine ring and the dihedral angle of the C(aryl)-C(pyrrolidine) bond. Computational methods are often used in conjunction with experimental CD spectra to assign the absolute configuration and to identify the dominant conformers in solution. nih.gov

While specific CD data for this compound is not available in the literature, studies on other chiral pyrrolidine derivatives and proline-containing compounds provide insight into the expected spectral features. nih.govnih.govresearchgate.net For example, the π-π* transitions of the aromatic ring are expected to be the primary source of the CD signal.

The following table provides representative data from analogous chiral molecules, demonstrating the type of information obtained from CD spectroscopy.

| Compound Type | Transition | Wavelength (λ) [nm] | Molar Ellipticity ([θ]) [deg·cm²·dmol⁻¹] |

| Proline Homopolymer | n-π | 228 | +2163 |

| Proline Homopolymer | π-π | 204.5 | -55000 |

| Chiral Pyrrolidine Derivative | π-π* | Not Specified | Positive Cotton Effect |

This table contains representative data from analogous chiral compounds to illustrate the principles of Circular Dichroism and does not represent experimental findings for this compound.

Theoretical Chemistry Studies on Tert Butyl 3 Pyrrolidin 2 Ylbenzoate

Density Functional Theory (DFT) Calculations of Molecular Geometry and Electronic Structure

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is instrumental in predicting molecular geometries and electronic properties.

Optimization of Molecular Structures and Conformers

The first step in a typical DFT study involves the optimization of the molecular structure to find the lowest energy conformation. For a molecule like Tert-butyl 3-pyrrolidin-2-ylbenzoate, this would involve determining the most stable arrangement of its constituent rings and substituents. This process identifies key geometrical parameters such as bond lengths, bond angles, and dihedral angles. While specific data for the title compound is unavailable, studies on similar structures, such as other pyrrolidine (B122466) derivatives, have been performed to establish configurational and conformational aspects. acs.org

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true energy minimum but also predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can then be correlated with experimentally obtained spectra to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

FMO theory is a fundamental concept in theoretical chemistry for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Homo-Lumo Gap and Chemical Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

Electrophilic and Nucleophilic Sites Prediction

The distribution of the HOMO and LUMO across the molecule helps in identifying potential sites for electrophilic and nucleophilic attack. The HOMO region is electron-rich and thus susceptible to electrophilic attack, while the LUMO region is electron-deficient and prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. Green areas represent neutral potential. This mapping provides a comprehensive picture of the charge distribution and is useful for understanding intermolecular interactions.

Charge Distribution and Reactive Regions

A fundamental aspect of understanding a molecule's behavior is the analysis of its electron density distribution. Theoretical methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are standard tools for quantifying the partial atomic charges on each atom within a molecule. This information is crucial for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with other reagents.

For this compound, one would expect the nitrogen atom of the pyrrolidine ring to possess a negative partial charge, making it a likely nucleophilic center. Conversely, the carbonyl carbon of the benzoate (B1203000) group would be expected to carry a positive partial charge, marking it as an electrophilic site. The precise values of these charges, however, remain to be determined by specific computational studies.

Table 1: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Partial Charge (a.u.) |

| N (pyrrolidine) | -0.45 |

| C (carbonyl) | +0.55 |

| O (carbonyl) | -0.50 |

| O (ester) | -0.40 |

Note: The values in this table are illustrative examples of what a Mulliken population analysis might yield and are not based on published experimental or computational data for this compound.

Computational Investigations of Reaction Mechanisms Involving this compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the energetic profiles and structural changes that occur.

Transition State Analysis for Key Transformations

The study of reaction mechanisms heavily relies on the identification and characterization of transition states—the highest energy points along a reaction coordinate. By calculating the structure and energy of a transition state, chemists can determine the activation energy of a reaction, which is a key factor in determining its rate.

For a molecule like this compound, a variety of transformations could be envisaged. For instance, the pyrrolidine ring could undergo N-alkylation or N-acylation reactions. The benzoate group could be involved in hydrolysis or amidation reactions. A transition state analysis for such reactions would involve locating the specific geometry of the atoms at the peak of the energy barrier for the reaction to proceed. The absence of such studies for this compound means that the energetic feasibility and pathways of its potential reactions are currently unexplored.

Regioselectivity and Stereoselectivity Predictions

Many organic reactions can potentially yield multiple products (isomers). Computational chemistry can be employed to predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial arrangement of the atoms in the product) of a reaction. These predictions are typically based on comparing the activation energies of the different possible reaction pathways leading to the various products. The pathway with the lowest activation energy is generally the one that is favored kinetically.

In the case of this compound, for example, electrophilic aromatic substitution on the benzoate ring could occur at different positions. Computational modeling could predict the most likely site of substitution by comparing the energies of the transition states for each possible pathway. Similarly, if the pyrrolidine ring were to participate in a reaction that creates a new stereocenter, computational analysis could predict which stereoisomer would be the major product. To date, no such predictive studies have been published for this compound.

Role As a Building Block in Complex Molecule Synthesis

Design Principles for Utilizing Tert-butyl 3-pyrrolidin-2-ylbenzoate as a Chiral Building Block

The utility of this compound as a chiral building block is rooted in several key design principles. The inherent chirality of the pyrrolidine (B122466) ring at the C2 position allows for the synthesis of enantiomerically pure target molecules. The presence of the tert-butyl ester and the secondary amine within the pyrrolidine ring offer orthogonal handles for selective chemical modifications.

The general strategy involves leveraging the nucleophilicity of the pyrrolidine nitrogen for reactions such as N-alkylation, N-acylation, or N-arylation. These modifications introduce points of diversity while preserving the core chiral scaffold. The tert-butyl ester group can be selectively deprotected under acidic conditions to reveal a carboxylic acid, which can then be engaged in amide bond couplings or other transformations. This orthogonality allows for a stepwise and controlled elaboration of the molecular structure.

Scaffold Diversification Strategies Enabled by this compound

The unique substitution pattern of this compound makes it an ideal starting point for the synthesis of a wide array of complex molecular scaffolds. Its bifunctional nature allows for intramolecular reactions, leading to the formation of novel ring systems.

The construction of spirocyclic and bicyclic systems from this compound often involves a multi-step sequence that begins with the functionalization of the pyrrolidine nitrogen. For instance, N-alkylation with a bifunctional electrophile can introduce a tether that, upon activation, can undergo an intramolecular cyclization. A representative synthetic approach could involve the N-alkylation of this compound with a suitable haloalkene. Subsequent intramolecular Heck reaction could then forge the bicyclic core.

The synthesis of fused heterocyclic systems often capitalizes on the reactivity of both the pyrrolidine ring and the aromatic ring. For example, functionalization of the pyrrolidine nitrogen with a group capable of undergoing a Pictet-Spengler or Bischler-Napieralski type reaction can lead to the formation of fused polycyclic systems. The strategic introduction of substituents on the benzoate (B1203000) ring can also facilitate intramolecular cyclization reactions, leading to novel heterocyclic scaffolds.

Development of Advanced Synthetic Intermediates from this compound

This compound is a valuable precursor for the synthesis of more complex and functionally rich intermediates. The selective manipulation of its functional groups allows for the introduction of various pharmacophores and points of diversification.

For example, the carboxylic acid, unmasked after deprotection of the tert-butyl ester, can be converted into a range of functional groups, including amides, esters, and ketones. These transformations are crucial for building libraries of compounds for biological screening. The pyrrolidine nitrogen can be incorporated into larger heterocyclic systems or functionalized with moieties that can modulate the physicochemical properties of the final molecule.

Application in Fragment-Based Synthesis and Library Generation

Fragment-based drug discovery (FBDD) relies on the identification of small, low-molecular-weight compounds (fragments) that bind to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the generation of fragment libraries.

By systematically modifying the pyrrolidine nitrogen and the carboxylic acid function, a diverse library of fragments can be rapidly synthesized. These fragments can then be screened against a variety of biological targets. The modular nature of the synthesis allows for the rapid exploration of the chemical space around the core scaffold, facilitating the identification of structure-activity relationships (SAR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.